4-[2-(1H-Imidazol-1-yl)ethoxy]phenol
CAS No.: 80199-99-1
Cat. No.: VC19322460
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol - 80199-99-1](/images/structure/VC19322460.png)
Specification
CAS No. | 80199-99-1 |
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Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 4-(2-imidazol-1-ylethoxy)phenol |
Standard InChI | InChI=1S/C11H12N2O2/c14-10-1-3-11(4-2-10)15-8-7-13-6-5-12-9-13/h1-6,9,14H,7-8H2 |
Standard InChI Key | QNZJCINSASAQMW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1O)OCCN2C=CN=C2 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of a phenolic hydroxyl group at the para position of a benzene ring, connected through a two-carbon ethoxy chain (-OCH₂CH₂-) to the nitrogen at position 1 of the imidazole ring. This arrangement creates a planar aromatic system with polar and hydrogen-bonding functionalities, influencing its solubility and molecular interactions .
Molecular Formula and Weight
The molecular formula is C₁₁H₁₂N₂O₂, derived from the phenol (C₆H₅OH), ethoxy linker (C₂H₄O), and imidazole (C₃H₃N₂) components. The calculated molecular weight is 204.23 g/mol, consistent with analogs such as 4-(2-ethyl-1H-imidazol-1-yl)phenol (188.23 g/mol) and 4-(2-imidazol-1-ylethoxy)aniline (203.24 g/mol) .
Tautomerism and Electronic Properties
The imidazole ring exhibits tautomerism, with proton exchange occurring between the N-1 and N-3 positions. This dynamic equilibrium affects electron distribution, potentially enhancing interactions with biological targets like enzymes or receptors . Computational models suggest a logP value of ~2.1–2.5, indicating moderate lipophilicity suitable for membrane permeability .
Synthesis and Manufacturing Processes
Ullmann Coupling and Demethylation
A patented method for synthesizing 4-(imidazol-1-yl)phenol involves a two-step process:
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Ullmann Reaction: Coupling p-bromoanisole with imidazole using a copper catalyst (e.g., CuO or CuI) in a polar aprotic solvent (e.g., DMF) to yield 1-(4-methoxyphenyl)-1H-imidazole .
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Demethylation: Cleaving the methyl ether using boron tribromide (BBr₃) in dichloromethane, followed by recrystallization to obtain the final phenol derivative .
For 4-[2-(1H-imidazol-1-yl)ethoxy]phenol, this route could be adapted by introducing an ethoxy spacer during the initial coupling step. For example, reacting 4-bromo-2-(2-chloroethoxy)phenol with imidazole under Ullmann conditions would install the ethoxy-imidazole moiety directly .
Comparative Analysis of Demethylation Agents
The choice of demethylation reagent significantly impacts yield and purity:
Reagent | Yield (%) | Purity (%) | Color |
---|---|---|---|
BBr₃ | 76–99 | 99.8–99.9 | White |
HBr | 65 | <99 | Yellowish |
BBr₃ avoids copper ion residues and hydrogen-bonding issues associated with aqueous workups, making it superior for producing pharmaceutical-grade material .
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data for the exact compound is unavailable, analogs suggest:
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Melting Point: ~150–170°C (estimated from phenolic and imidazole interactions) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) .
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Stability: Susceptible to oxidation at the phenolic hydroxyl group, necessitating inert storage conditions .
Spectroscopic Signatures
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IR Spectroscopy: O–H stretch (~3200 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C–N imidazole vibrations (~1250 cm⁻¹) .
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NMR: Distinct signals for phenolic proton (δ 9.2–9.5 ppm), ethoxy methylene (δ 3.8–4.2 ppm), and imidazole protons (δ 7.0–7.5 ppm) .
Pharmacological Activity and Mechanism of Action
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Structural analogs like 4-phenyl-imidazole derivatives exhibit potent IDO inhibition (IC₅₀ ~0.5–1.0 μM), a key enzyme in immunosuppressive tryptophan metabolism . The imidazole ring coordinates with heme iron in IDO’s active site, while the ethoxy-phenol moiety may hydrogen-bond to residues like Ser167 or Cys129, enhancing affinity .
Structure-Activity Relationship (SAR) Insights
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Imidazole Substitution: N-1 substitution (as in 4-[2-(1H-imidazol-1-yl)ethoxy]phenol) is critical for heme iron binding .
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Linker Optimization: Ethoxy spacers improve solubility compared to direct aryl-imidazole linkages, balancing bioavailability and target engagement .
Applications in Therapeutic Development
Oncology
IDO inhibitors are investigated for reversing tumor-mediated immune evasion. Preclinical models show that imidazole-containing compounds enhance T-cell infiltration and synergize with checkpoint inhibitors .
Neurological Disorders
The compound’s ability to cross the blood-brain barrier (predicted logP ~2.1) makes it a candidate for targeting neuroinflammation or neurodegenerative enzymes like monoamine oxidase .
Material Science
Phenol-imidazole hybrids serve as ligands in catalytic systems or monomers for conductive polymers, leveraging their redox-active and chelating properties .
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